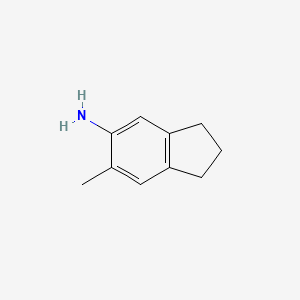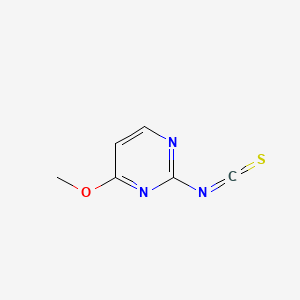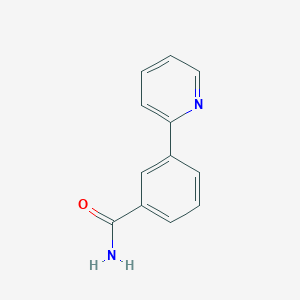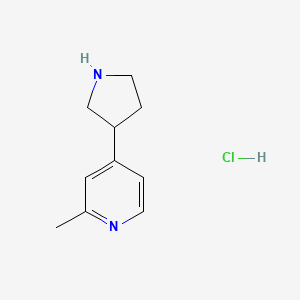
2-Methyl-4-(pyrrolidin-3-yl)pyridine Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-4-(pyrrolidin-3-yl)pyridine Hydrochloride is a chemical compound that features a pyridine ring substituted with a methyl group at the 2-position and a pyrrolidine ring at the 4-position
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the α-methylation of substituted pyridines using a continuous flow setup with Raney® nickel as a catalyst and a low boiling point alcohol like 1-propanol . This method is advantageous due to its high selectivity, shorter reaction times, and reduced waste.
Industrial Production Methods
Industrial production of 2-Methyl-4-(pyrrolidin-3-yl)pyridine Hydrochloride may involve large-scale continuous flow synthesis, which offers benefits such as increased safety, avoidance of work-up procedures, and higher yields . The use of heterogeneous catalysis and green chemistry principles is also emphasized to ensure environmentally friendly production processes.
化学反应分析
Types of Reactions
2-Methyl-4-(pyrrolidin-3-yl)pyridine Hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, piperidine derivatives, and various substituted pyridines, depending on the specific reaction conditions and reagents used .
科学研究应用
2-Methyl-4-(pyrrolidin-3-yl)pyridine Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of fine chemicals, polymers, and agrochemicals
作用机制
The mechanism of action of 2-Methyl-4-(pyrrolidin-3-yl)pyridine Hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring can enhance binding affinity and selectivity due to its three-dimensional structure and stereochemistry . The compound may modulate biological pathways by acting as an agonist or antagonist, depending on the target.
相似化合物的比较
Similar Compounds
3-(2-Pyrrolidinyl)pyridine: A tobacco alkaloid and major metabolite of nicotine, known for its analgesic activity.
2-Methylpyridine: Used in various industrial applications, including the production of agrochemicals and fine chemicals.
Uniqueness
2-Methyl-4-(pyrrolidin-3-yl)pyridine Hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methyl and pyrrolidine groups enhances its versatility and potential for diverse applications in research and industry .
属性
分子式 |
C10H15ClN2 |
|---|---|
分子量 |
198.69 g/mol |
IUPAC 名称 |
2-methyl-4-pyrrolidin-3-ylpyridine;hydrochloride |
InChI |
InChI=1S/C10H14N2.ClH/c1-8-6-9(3-5-12-8)10-2-4-11-7-10;/h3,5-6,10-11H,2,4,7H2,1H3;1H |
InChI 键 |
KQRYAMNQRHLBCU-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=CC(=C1)C2CCNC2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


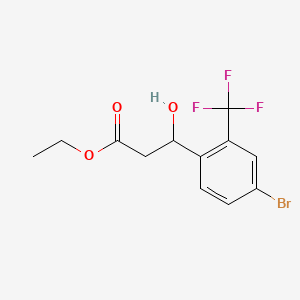

![6-Bromo-2-(3-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13682159.png)


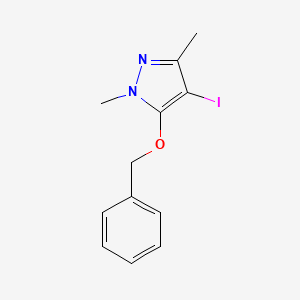
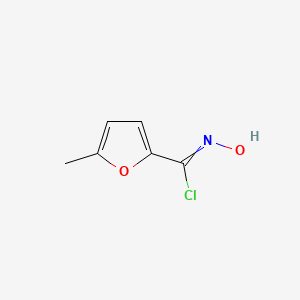
![N-Boc-1-[(2R,4S)-4-fluoro-2-pyrrolidinyl]methanamine Hydrochloride](/img/structure/B13682193.png)
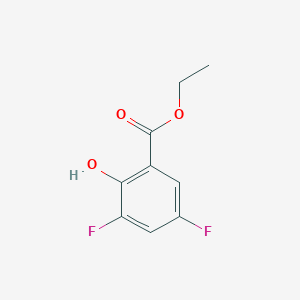
![1-Oxaspiro[5.6]dodecan-4-one](/img/structure/B13682207.png)

